molecular formula C21H12O3 B13144071 1-Benzoylanthracene-9,10-dione CAS No. 61726-79-2

1-Benzoylanthracene-9,10-dione

Cat. No.: B13144071
CAS No.: 61726-79-2
M. Wt: 312.3 g/mol
InChI Key: JDZKDNQFXIEQCW-UHFFFAOYSA-N
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Description

1-Benzoylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings. This compound is of significant interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones and anthracenes, which have applications in dyes, pigments, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-Benzoylanthracene-9,10-dione and its derivatives involves interactions with cellular components at the molecular level. These compounds can intercalate into DNA, disrupting replication and transcription processes. Additionally, they can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death . The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes .

Comparison with Similar Compounds

Uniqueness: 1-Benzoylanthracene-9,10-dione stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives enhances its utility in scientific research and industrial processes .

Properties

CAS No.

61726-79-2

Molecular Formula

C21H12O3

Molecular Weight

312.3 g/mol

IUPAC Name

1-benzoylanthracene-9,10-dione

InChI

InChI=1S/C21H12O3/c22-19(13-7-2-1-3-8-13)16-11-6-12-17-18(16)21(24)15-10-5-4-9-14(15)20(17)23/h1-12H

InChI Key

JDZKDNQFXIEQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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